

1-Acetyl-4-(2-tolyl)thiosemicarbazide: A Comprehensive Physicochemical Profile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Acetyl-4-(2-tolyl)thiosemicarbazide

Cat. No.: B1229632

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties of **1-Acetyl-4-(2-tolyl)thiosemicarbazide**, a molecule of interest in medicinal chemistry and drug discovery. While specific experimental data for this particular ortho-tolyl isomer is limited in publicly accessible literature, this document compiles established principles and analogous data from related thiosemicarbazide derivatives to present a comprehensive theoretical profile. The guide covers synthetic protocols, predicted spectral characteristics, and potential molecular interactions, offering a valuable resource for researchers investigating this class of compounds.

Molecular Structure and Properties

1-Acetyl-4-(2-tolyl)thiosemicarbazide is a derivative of thiosemicarbazide, featuring an acetyl group at the N1 position and a 2-tolyl (ortho-tolyl) group at the N4 position. The presence of the sulfur and nitrogen atoms in the thiosemicarbazide backbone makes it a versatile scaffold for coordinating with metal ions and participating in various biological interactions.

Thiosemicarbazide derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.^[1]

Table 1: General Physicochemical Properties of **1-Acetyl-4-(2-tolyl)thiosemicarbazide**

Property	Predicted Value/Information
CAS Number	94267-74-0[2]
Molecular Formula	C ₁₀ H ₁₃ N ₃ OS
Molecular Weight	223.29 g/mol
Appearance	Likely a solid at room temperature
Solubility	Expected to be soluble in organic solvents like DMSO and DMF
Melting Point	Not reported; likely a crystalline solid with a defined melting point

Synthesis and Experimental Protocols

The synthesis of **1-Acetyl-4-(2-tolyl)thiosemicarbazide** is expected to follow the general and well-established method for the preparation of 1,4-disubstituted thiosemicarbazides. This involves the nucleophilic addition of a hydrazide to an isothiocyanate.

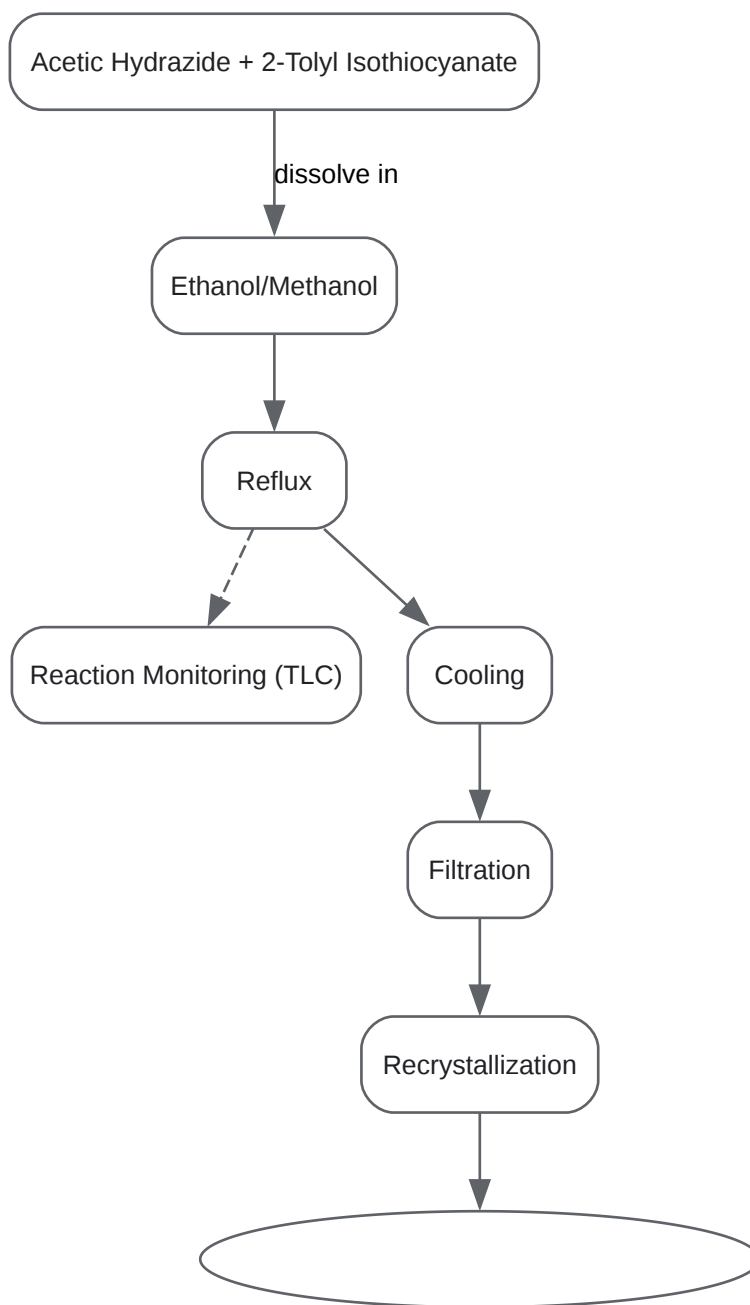
General Synthesis Protocol

The primary synthetic route involves the reaction of acetic hydrazide with 2-tolyl isothiocyanate.

Experimental Procedure:

- **Reactant Preparation:** Equimolar amounts of acetic hydrazide and 2-tolyl isothiocyanate are prepared.
- **Solvent Addition:** The reactants are dissolved in a suitable solvent, typically a lower alcohol such as ethanol or methanol.
- **Reaction:** The mixture is heated under reflux for a period of several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Isolation and Purification:** Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration. The crude product can be purified by recrystallization.

from an appropriate solvent, such as ethanol, to yield the final **1-Acetyl-4-(2-tolyl)thiosemicarbazide** product.



[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **1-Acetyl-4-(2-tolyl)thiosemicarbazide**.

Spectroscopic Characterization (Predicted)

While specific experimental spectra for **1-Acetyl-4-(2-tolyl)thiosemicarbazide** are not readily available, the expected spectral data can be predicted based on the analysis of its functional groups and comparison with closely related structures, such as the 4-tolyl isomer.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the N-H, C=O, C=S, and C-N functional groups.

Table 2: Predicted FT-IR Spectral Data

Functional Group	Predicted Wavenumber (cm ⁻¹)
N-H stretching	3100 - 3400
C-H stretching (aromatic)	3000 - 3100
C-H stretching (aliphatic)	2850 - 3000
C=O stretching (amide I)	1650 - 1680
N-H bending (amide II)	1520 - 1570
C=S stretching	1000 - 1250

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will provide information about the different types of protons and their chemical environments. The signals for the NH protons are often broad.

Table 3: Predicted ¹H NMR Spectral Data

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity
NH (acetyl)	9.0 - 10.0	Singlet (broad)
NH (tolyl)	8.0 - 9.0	Singlet (broad)
NH (hydrazine)	7.5 - 8.5	Singlet (broad)
Aromatic (tolyl)	7.0 - 7.5	Multiplet
CH ₃ (acetyl)	2.0 - 2.5	Singlet
CH ₃ (tolyl)	2.2 - 2.6	Singlet

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl, thiocarbonyl, aromatic, and methyl carbons.

Table 4: Predicted ¹³C NMR Spectral Data

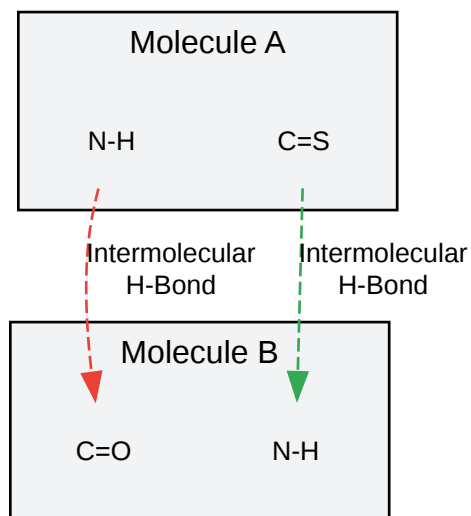
Carbon	Predicted Chemical Shift (δ , ppm)
C=S	175 - 185
C=O	165 - 175
Aromatic (tolyl)	110 - 140
CH ₃ (acetyl)	20 - 30
CH ₃ (tolyl)	15 - 25

Crystal Structure and Molecular Geometry

A single-crystal X-ray diffraction study for **1-Acetyl-4-(2-tolyl)thiosemicarbazide** has not been reported. However, based on the structures of similar thiosemicarbazide derivatives, some predictions about its solid-state conformation can be made.

The molecule is expected to adopt a relatively planar conformation, stabilized by intramolecular hydrogen bonding. The thiosemicarbazide backbone allows for the potential for cis/trans

isomerism around the C-N bonds. Intermolecular hydrogen bonding involving the N-H and C=S or C=O groups is likely to play a significant role in the crystal packing.



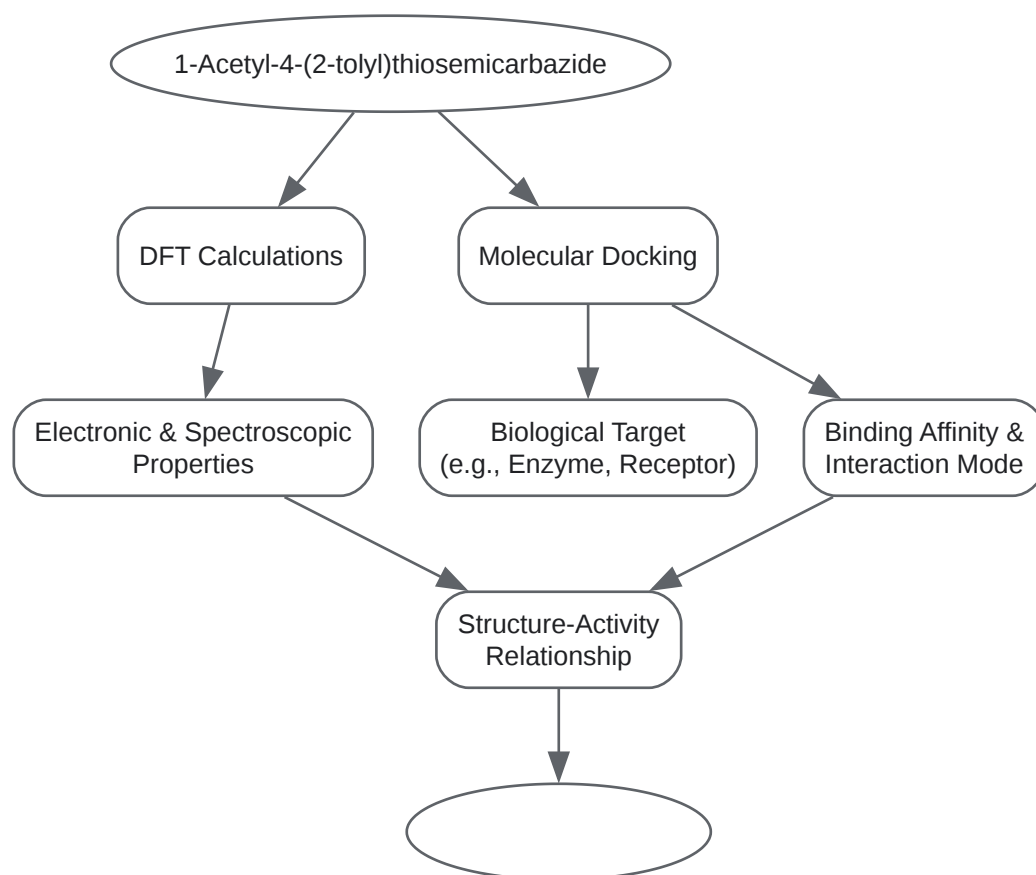
[Click to download full resolution via product page](#)

Caption: Potential intermolecular hydrogen bonding in the solid state.

Computational Studies and Drug Development Implications

Computational methods such as Density Functional Theory (DFT) and molecular docking are valuable tools for predicting the physicochemical properties and biological activity of molecules like **1-Acetyl-4-(2-tolyl)thiosemicarbazide**.

- DFT studies can provide insights into the electronic structure, reactivity, and spectroscopic properties, which can complement and guide experimental work.
- Molecular docking simulations can be used to predict the binding affinity and mode of interaction of the molecule with biological targets, such as enzymes or receptors, which is crucial for drug design and development. The thiosemicarbazide scaffold is a known pharmacophore that can be targeted for various therapeutic applications.



[Click to download full resolution via product page](#)

Caption: Computational workflow for drug development.

Conclusion

1-Acetyl-4-(2-tolyl)thiosemicarbazide represents a molecule with potential for further investigation in the field of medicinal chemistry. This guide provides a foundational understanding of its physicochemical properties based on established chemical principles and data from analogous compounds. Further experimental validation is necessary to confirm the predicted data and to fully elucidate the biological potential of this compound. The synthetic and analytical protocols outlined herein provide a roadmap for researchers to synthesize, characterize, and evaluate this and other related thiosemicarbazide derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- To cite this document: BenchChem. [1-Acetyl-4-(2-tolyl)thiosemicarbazide: A Comprehensive Physicochemical Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1229632#physicochemical-properties-of-1-acetyl-4-2-tolyl-thiosemicarbazide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com